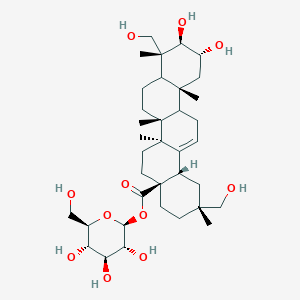

quadranoside III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

quadranoside III is a complex organic compound with a highly intricate structure. This compound is notable for its multiple hydroxyl groups and its unique tetradecahydropicene core, which is a polycyclic structure. The compound’s extensive hydroxylation and methylation make it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quadranoside III involves multiple steps, including the formation of the oxane ring and the tetradecahydropicene core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to produce the compound on a commercial scale.

Analyse Des Réactions Chimiques

Acetylation Reactions

Quadranoside III undergoes regioselective acetylation under controlled conditions. Key findings:

-

The steric hindrance at C-19 influences reaction kinetics, favoring kinetic vs. thermodynamic products depending on temperature .

-

Base-catalyzed conditions risk artifact formation via acyl migration or isomerization .

Hydrolysis Reactions

The compound’s ester and glycosidic bonds exhibit distinct reactivity:

Ester Hydrolysis

-

Acidic conditions (HCl/MeOH): Selective cleavage of the 28-O-glucopyranosyl ester yields asiatic acid (aglycone) and glucose .

-

Basic conditions (NaOH/EtOH): Saponification occurs at C-28, generating water-soluble carboxylate salts (e.g., sodium asiaticate) .

Glycosidic Bond Cleavage

-

Enzymatic hydrolysis (β-glucosidase): Specific cleavage of the glucose moiety at C-28, retaining the ursane skeleton .

-

Acid-catalyzed hydrolysis (H2SO4): Degrades both glycosidic and ester bonds, producing fragmented terpenoids .

Oxidation and Rearrangement

-

Jones oxidation (CrO3/H2SO4): Oxidizes C-2α and C-3β hydroxyls to ketones, forming a diketone derivative (λmax 245 nm) .

-

Epoxidation (mCPBA): Reacts with the Δ12 double bond to yield a 12,13-epoxide, confirmed by δC 58–62 ppm (epoxide carbons) .

Conformational Effects on Reactivity

The pentacyclic ursane skeleton imposes significant steric constraints:

-

C-23 hydroxyl: Less reactive due to axial position in chair conformation .

-

C-2α and C-3β hydroxyls: Equatorial orientation facilitates faster acylation vs. C-23 .

Synthetic Modifications

| Modification Type | Reagents Used | Application |

|---|---|---|

| Sulfation | SO3·pyridine | Enhances water solubility |

| Glycosylation | Trichloroacetimidate donors | Generates oligosaccharide derivatives |

Mechanistic Insights

Applications De Recherche Scientifique

Chemistry: In chemistry, quadranoside III is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biology, this compound is studied for its potential biological activities. The presence of multiple hydroxyl groups and the polycyclic structure suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its complex structure and multiple functional groups may allow it to modulate various biological pathways, making it a potential candidate for the treatment of various diseases.

Industry: In industry, this compound is used in the production of various materials and chemicals. Its unique structure and reactivity make it a valuable component in the synthesis of polymers, resins, and other industrial products.

Mécanisme D'action

The mechanism of action of quadranoside III involves its interaction with various molecular targets and pathways. The multiple hydroxyl groups allow it to form hydrogen bonds with biological molecules, while the polycyclic structure enables it to interact with various receptors and enzymes. These interactions can modulate various biological pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds:

- quadranoside III

- [(2S,3R,4R,5R,6R)-2- { [ (2R,3R,4R,5S,6S)-2- [ (1S,2S)-2- [ ( {6-Amino-2- [ (1S)-3-amino-1- { [ (2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3- { [ (2S,3S,4R)-5- ( { (2R,3S)-1- [ (2- {4- [ (4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1- (1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6- (h ydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6- (hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate

Uniqueness: [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-2,9-bis(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-31(17-38)10-12-36(30(45)47-29-27(43)26(42)25(41)22(16-37)46-29)13-11-34(4)19(20(36)14-31)6-7-24-32(2)15-21(40)28(44)33(3,18-39)23(32)8-9-35(24,34)5/h6,20-29,37-44H,7-18H2,1-5H3/t20-,21+,22+,23?,24?,25+,26-,27+,28-,29-,31+,32-,33-,34+,35+,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEKJLLBSCAOPU-DRQLJIAESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.